![molecular formula C27H28N4O3S B11086056 N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide CAS No. 539808-65-6](/img/structure/B11086056.png)
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C27H28N4O3S and a molecular weight of 488.613 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide involves multiple steps. The key starting materials include 4-methoxyphenyl, phenoxymethyl, and 1,2,4-triazole derivatives. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds under controlled conditions.
Attachment of the isopropyl and phenylacetamide groups: These groups are introduced through nucleophilic substitution reactions, often using isopropyl halides and phenylacetamide derivatives.
Chemical Reactions Analysis
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide has shown promising biological activities in several studies:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its ability to bind effectively to active sites on enzymes suggests potential as an inhibitor of various microbial infections.
- Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity. Similar triazole derivatives have demonstrated efficacy against various cancer cell lines, indicating that this compound may also possess similar properties .
- Antitubercular Activity : Related compounds have been synthesized and tested for their antitubercular effects against Mycobacterium tuberculosis. These studies suggest that modifications in the phenylacetamide scaffold could lead to novel antitubercular agents with improved efficacy .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step processes utilizing solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to enhance yields. Key reactions include oxidation, reduction, and substitution reactions under controlled conditions to minimize side reactions.
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes linked to disease pathways. This inhibition can lead to reduced disease progression in models where these enzymes play a critical role.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate that structural variations significantly affect absorption and bioavailability. The isopropyl substitution in this compound may enhance its lipophilicity, impacting its pharmacological profile positively.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. The overall effect of the compound depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide can be compared with other similar compounds, such as:
- N-Isopropyl-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
- N-Isopropyl-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
- N-Isopropyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
These compounds share similar structural features but differ in the substitution patterns on the triazole and phenyl rings, leading to variations in their chemical and biological properties
Biological Activity
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features include an isopropyl group, a phenylacetamide moiety, and a triazole ring, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also demonstrated anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate) | 0.67 |
HCT-116 (Colon) | 0.80 |
ACHN (Renal) | 0.87 |
These values indicate potent activity against prostate, colon, and renal cancer cells, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound may be attributed to its ability to bind effectively to active sites on enzymes and disrupt their function. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Screening : In a comprehensive screening study, compounds similar to this compound were evaluated for their anticancer activity against multiple cell lines. The results highlighted its potential as an effective anticancer agent through mechanisms such as apoptosis induction .
- Molecular Docking Studies : Molecular docking studies have shown that this compound exhibits strong binding affinities with key cancer-related proteins, suggesting a targeted approach in its mechanism of action .
- Comparative Analysis : A comparative analysis with other triazole derivatives indicated that this compound has superior activity against certain cancer cell lines compared to standard treatments like doxorubicin .
Properties
CAS No. |
539808-65-6 |
---|---|
Molecular Formula |
C27H28N4O3S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H28N4O3S/c1-20(2)30(21-10-6-4-7-11-21)26(32)19-35-27-29-28-25(18-34-24-12-8-5-9-13-24)31(27)22-14-16-23(33-3)17-15-22/h4-17,20H,18-19H2,1-3H3 |
InChI Key |
SUCYVIBLSXRJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Origin of Product |
United States |
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